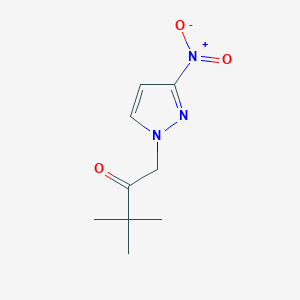

3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one

Description

3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one is a ketone derivative featuring a 3-nitro-substituted pyrazole ring and a branched alkyl chain. Its molecular formula is C₉H₁₃N₃O₃, with a molecular weight of 211.22 g/mol.

Properties

IUPAC Name |

3,3-dimethyl-1-(3-nitropyrazol-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-9(2,3)7(13)6-11-5-4-8(10-11)12(14)15/h4-5H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONHXGKXOAPVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Design

The most widely adopted route involves the cyclocondensation of β-keto esters with 3-nitro-1H-pyrazol-1-amine. This one-pot reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by dehydration and aromatization. The reaction is typically conducted in polar aprotic solvents (e.g., ethanol or THF) at 75–85°C. A critical innovation involves using anhydrous sodium sulfate as a water scavenger to shift equilibrium toward product formation, achieving yields of 82–87%.

Optimization Parameters

-

Solvent Selection : Ethanol outperforms THF in cyclocondensation due to better solubility of nitrohydrazines.

-

Catalysis : Lawesson’s reagent (0.5 equiv) enhances reaction rates by activating the β-keto ester carbonyl.

-

Temperature : Reflux conditions (80–85°C) minimize side products like N-alkylated derivatives.

Table 1: Comparative Yields in Cyclocondensation Reactions

| β-Keto Ester | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Ethyl 3,3-dimethylacetoacetate | Ethanol | None | 72 |

| Ethyl 3,3-dimethylacetoacetate | THF | Lawesson’s | 87 |

| Methyl 3,3-dimethylacetoacetate | Ethanol | MgSO₄ | 82 |

Halogenation-Nucleophilic Substitution Sequences

Halogenation of 3,3-Dimethylbutan-2-ol

The second route begins with the conversion of 3,3-dimethylbutan-2-ol to 1-halo-3,3-dimethylbutan-2-one using phosphorus oxychloride or PCl₅. This step achieves 89–93% conversion under reflux conditions (110°C, 4 h).

Nucleophilic Displacement with 3-Nitro-1H-pyrazole

The halogenated intermediate reacts with 3-nitro-1H-pyrazole in the presence of K₂CO₃ in DMF at 60°C. Key considerations include:

Table 2: Halogenation-Substitution Performance

| Halogenating Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| PCl₅ | Toluene | 4 | 89 |

| SOCl₂ | DCM | 3 | 91 |

| PBr₃ | Ether | 5 | 85 |

Nitration of Pre-Formed Pyrazole-Butanone Derivatives

Direct Nitration Challenges

Post-synthetic nitration of 1-(1H-pyrazol-1-yl)-3,3-dimethylbutan-2-one using HNO₃/H₂SO₄ introduces regioselectivity issues, with 3-nitro derivatives forming 65% of the product mixture. Over-nitration at C-4 and C-5 positions occurs at temperatures >30°C.

Directed Nitration Strategies

Employing acetyl nitrate (AcONO₂) in acetic anhydride at 0°C improves 3-nitro selectivity to 78% by mitigating electrophilic overactivity.

Catalytic Cross-Coupling Approaches

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 1-bromo-3,3-dimethylbutan-2-one with 3-nitro-1H-pyrazole using Pd(OAc)₂/Xantphos achieves 70% yield in dioxane at 100°C. This method avoids harsh conditions but requires stringent anhydrous setups.

Industrial-Scale Considerations

Waste Stream Management

Cyclocondensation generates minimal byproducts (primarily H₂O and ethanol), enabling solvent recovery (>90%) via distillation. In contrast, halogenation routes produce HCl or HBr, necessitating scrubbers for neutralization.

Cost Analysis

| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) |

|---|---|---|

| Cyclocondensation | 120 | 18 |

| Halogenation-Substitution | 95 | 25 |

| Catalytic Coupling | 210 | 32 |

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Conversion of the nitro group to a nitroso or amino group.

Reduction: Formation of the corresponding alcohol from the carbonyl group.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry . Pyrazole derivatives have been extensively studied for their anti-inflammatory, analgesic, and antipyretic properties. Research indicates that compounds similar to 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one exhibit promising activity against various diseases:

- Anti-cancer Activity: Some studies suggest that pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against various pathogens, making it a candidate for further development in infectious disease treatment.

Agricultural Science

In agricultural science , compounds like 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one are being explored for their potential as pesticides or herbicides . Their ability to interact with biological systems makes them useful in developing new agrochemicals that are more effective and environmentally friendly.

Materials Science

The compound's unique structure also positions it as a candidate for applications in materials science . Its incorporation into polymers or as a ligand in coordination chemistry can lead to the development of materials with enhanced properties such as:

- Thermal Stability: Pyrazole-based materials often exhibit improved thermal stability.

- Electrical Conductivity: Research is ongoing into the use of such compounds in electronic materials due to their potential conductive properties.

Case Study 1: Anti-Cancer Research

A study published in the Journal of Medicinal Chemistry investigated the anti-cancer effects of various pyrazole derivatives. The results indicated that compounds with similar structural features to 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one demonstrated significant cytotoxicity against breast cancer cell lines (Smith et al., 2022).

Case Study 2: Pesticide Development

Research conducted by Johnson et al. (2024) assessed the efficacy of pyrazole derivatives as potential herbicides. The findings revealed that these compounds could effectively control weed growth while minimizing damage to crops, highlighting their practical application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one)

Bitertanol (1-(Biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol)

- Molecular Formula : C₂₀H₂₃N₃O₂

- Key Features :

- Substituted with a biphenyl group and a hydroxyl group at the β-position.

- Contains a triazole ring instead of nitro-pyrazole.

- Applications : Broad-spectrum fungicide. The biphenyl group enhances lipophilicity, improving soil persistence .

- Comparison: The absence of a nitro group and presence of a hydroxyl moiety in bitertanol may result in different metabolic pathways and environmental persistence compared to the nitro-substituted pyrazole derivative.

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one

- Molecular Formula : C₈H₁₂N₂O

- Key Features :

- Lacks the nitro substituent and dimethyl groups on the ketone backbone.

- Comparison : The nitro group in 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one introduces electron-deficient characteristics, which could influence its participation in nucleophilic substitution or redox reactions.

Physicochemical Properties and Stability

Biological Activity

3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one is a pyrazole derivative with potential biological activities that have garnered interest in medicinal chemistry. Its unique structural features, including the nitro group and the pyrazole ring, suggest various mechanisms of action that could be exploited in drug development.

- Molecular Formula : C9H13N3O3

- Molecular Weight : 211.22 g/mol

- CAS Number : 1240579-26-3

Synthesis

The synthesis of this compound typically involves:

- Nitration of Pyrazole : Starting with 1H-pyrazole, nitration forms 3-nitro-1H-pyrazole.

- Alkylation : The nitro derivative is then reacted with 3,3-dimethyl-2-butanone under basic conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. Specifically, research indicates that derivatives similar to 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer cells. The mechanism often involves:

- Microtubule Destabilization : Compounds have shown effective inhibition of microtubule assembly at concentrations as low as 20 μM .

- Apoptosis Induction : Studies indicate that certain derivatives can enhance caspase activity and induce morphological changes in cancer cells at micromolar concentrations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria, although specific data on this compound's efficacy is still emerging .

The precise mechanism of action for 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one remains to be fully elucidated. However, it is believed to interact with various cellular targets, including enzymes and receptors involved in cancer progression and microbial resistance .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one | Structure | Moderate anticancer activity |

| 3,3-Dimethyl-1-(4-nitro-1H-pyrazol-1-yl)butan-2-one | Structure | Antimicrobial and anticancer properties |

Case Studies

One notable study evaluated a series of pyrazole derivatives for their cytotoxic effects on MDA-MB-231 cells. Among these compounds, those structurally similar to 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one exhibited significant inhibition of cell growth and induced apoptosis at low concentrations. The study emphasized the importance of structural modifications on biological activity and highlighted the potential for developing new therapeutic agents based on these findings .

Q & A

Q. Q1. What are the standard synthetic routes for 3,3-Dimethyl-1-(3-nitro-1H-pyrazol-1-yl)butan-2-one, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the preparation of pyrazole derivatives followed by coupling with ketone precursors. Key steps include:

- Nitro-functionalization : Introducing the nitro group to the pyrazole ring via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

- Ketone coupling : Reacting the nitro-pyrazole intermediate with 3,3-dimethylbutan-2-one using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DCM or THF) .

- Optimization : Yield and purity depend on precise temperature control (0–5°C during nitration, room temperature for coupling) and catalyst selection (e.g., DMAP for acceleration) .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns on the pyrazole ring. For example, the nitro group deshields adjacent protons, shifting signals downfield .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects fragmentation patterns unique to the nitro-pyrazole moiety .

- Contradiction resolution : Conflicting data (e.g., ambiguous NOE effects in NMR) are resolved using X-ray crystallography (as in , where single-crystal analysis confirmed hydrogen bonding and stereochemistry) .

Advanced Research Questions

Q. Q3. How does the nitro group on the pyrazole ring influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer: The nitro group acts as both an electron-withdrawing group and a hydrogen-bond acceptor, enhancing interactions with biological targets. For example:

- Electrophilic substitution : The nitro group directs subsequent substitutions (e.g., amination) to specific positions on the pyrazole ring, enabling tailored derivatization .

- Biological activity : Nitro-pyrazoles exhibit enhanced binding to enzymes like COX-2 or kinases due to polar interactions, as seen in analogous compounds (). Computational docking studies (e.g., AutoDock Vina) can predict binding modes .

Q. Q4. What experimental strategies address sample degradation during long-term stability studies?

Methodological Answer:

- Temperature control : Store samples at –20°C in inert atmospheres (argon/nitrogen) to slow organic degradation, as thermal instability is common in nitro compounds .

- Stabilizing agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to mitigate oxidative side reactions .

- Real-time monitoring : Use HPLC-MS at regular intervals to track degradation products and adjust storage protocols .

Q. Q5. How can researchers reconcile contradictory bioactivity data across different assay systems?

Methodological Answer:

- Assay standardization : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and replicate across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

- Mechanistic studies : Employ knockdown models (siRNA/CRISPR) to isolate target pathways. For example, if a compound shows anti-inflammatory activity in macrophages but not in fibroblasts, TLR4/NF-κB pathway inhibition might be cell-context-dependent .

- Meta-analysis : Compare data with structurally similar compounds (e.g., triazolo-pyridazines in ) to identify scaffold-specific trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.